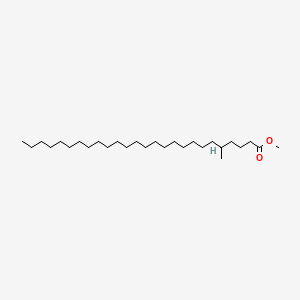
Methyl 5-methylhexacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylhexacosanoate is a chemical compound with the molecular formula C27H54O2This compound is a type of fatty acid methyl ester and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methylhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylhexacosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hexacosanoic acid.
Reduction: Hexacosanol.
Substitution: Various substituted esters and alcohols depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methylhexacosanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-methylhexacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl hexacosanoate: Similar in structure but lacks the methyl group at the 5-position.
Methyl octacosanoate: Contains two additional carbon atoms in the fatty acid chain.
Methyl heneicosanoate: Contains fewer carbon atoms in the fatty acid chain.
Uniqueness
Methyl 5-methylhexacosanoate is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fatty acid methyl esters and can result in different physical and chemical properties .
Properties
CAS No. |
55335-02-9 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
methyl 5-methylhexacosanoate |
InChI |
InChI=1S/C28H56O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2)25-23-26-28(29)30-3/h27H,4-26H2,1-3H3 |
InChI Key |
ZNCXGXZOZCBPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















